2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the bromination of a thiazole precursor. One common method is the bromination of 5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the thiazole ring play crucial roles in binding to the active sites of these targets, while the carboxylic acid group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-thiazole-4-carboxylic acid: Lacks the isopropyl group, which may affect its reactivity and binding properties.
5-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid: Lacks the bromine atom, which may reduce its potential for substitution reactions.
2-Chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical reactivity and biological activity.
Uniqueness
2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTFWSAXRBEETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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